molecular formula C17H19N3O B12786175 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- CAS No. 143707-91-9

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl-

Katalognummer: B12786175
CAS-Nummer: 143707-91-9
Molekulargewicht: 281.35 g/mol
InChI-Schlüssel: VCPHEGVOZZVDIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with ethyl, indolylmethylamino, and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for research and application.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-
  • 2(1H)-Pyridinone, 5-ethyl-3-(indol-2-ylmethyl)amino-
  • 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-ethyl-

Uniqueness

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

143707-91-9

Molekularformel

C17H19N3O

Molekulargewicht

281.35 g/mol

IUPAC-Name

5-ethyl-3-(1H-indol-2-ylmethylamino)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C17H19N3O/c1-3-12-9-16(17(21)19-11(12)2)18-10-14-8-13-6-4-5-7-15(13)20-14/h4-9,18,20H,3,10H2,1-2H3,(H,19,21)

InChI-Schlüssel

VCPHEGVOZZVDIX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.